1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one

DNA-PK Scaffold Hopping Kinase Selectivity

This saturated tetrahydroimidazo[4,5-c]pyridin-2-one core is the privileged scaffold for developing selective DNA-PK inhibitors. Its unique geometry and hydrogen-bonding network divert selectivity from pan-PI3K/PIKK targets, enabling kinome-focused drug design. Essential for fragment-based drug discovery and core-hopping campaigns. Procure this key intermediate for patentable radiosensitizer candidates.

Molecular Formula C6H9N3O
Molecular Weight 139.158
CAS No. 1501396-73-1
Cat. No. B2919235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one
CAS1501396-73-1
Molecular FormulaC6H9N3O
Molecular Weight139.158
Structural Identifiers
SMILESC1CNCC2=C1NC(=O)N2
InChIInChI=1S/C6H9N3O/c10-6-8-4-1-2-7-3-5(4)9-6/h7H,1-3H2,(H2,8,9,10)
InChIKeyGYMJWRLDQXXOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one (CAS 1501396-73-1) Scaffold Procurement & Structural Overview


1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one (CAS 1501396-73-1) is a fully saturated, bicyclic heterocyclic scaffold comprising a tetrahydroimidazole ring fused to a piperidine ring, with a ketone group at the 2-position . This parent core is a key intermediate in the synthesis of advanced imidazo[4,5-c]pyridine-2-one-based kinase inhibitors and is widely employed as a versatile building block in medicinal chemistry .

Why Generic 1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one (CAS 1501396-73-1) Substitution Fails: Scaffold Hop Selectivity


Generic substitution of this fully saturated core with alternative heterocycles (e.g., unsaturated imidazo[4,5-c]pyridin-2-ones, indoles, or benzimidazoles) fails to recapitulate the unique selectivity profile achieved when this specific tetrahydroimidazo[4,5-c]pyridin-2-one scaffold is elaborated into selective DNA-PK inhibitors. The scaffold's specific geometry and hydrogen-bonding network, derived from its saturated piperidine-like ring, are essential for a scaffold-hopping strategy that diverts selectivity away from pan-PI3K/PIKK inhibition and towards high DNA-PK selectivity [1]. Directly substituting a different core compromises the exquisite kinome selectivity that underpins the value of advanced leads derived from this exact scaffold [1][2].

Quantitative Differentiation of 1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one (CAS 1501396-73-1) as a DNA-PK Selective Scaffold


Scaffold Hop from Pan-PI3K/PIKK Inhibitor to Selective DNA-PK Scaffold

Elaboration of the saturated 1H,2H,3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-one core via a scaffold-hopping strategy from the pan-PI3K/PIKK inhibitor dactolisib (NVP-BEZ235) yields advanced leads with nanomolar DNA-PK potency and high selectivity over related PIKK and PI3K family members [1]. While the parent core itself is not active, the specific geometry and substitution vectors of this saturated scaffold are critical for achieving this selectivity jump [1][2].

DNA-PK Scaffold Hopping Kinase Selectivity

DNA-PK Selectivity Over Related Kinases: Class-Level Potency

Optimized 6-anilino imidazo[4,5-c]pyridin-2-ones, derived from the parent saturated scaffold, achieve nanomolar DNA-PK inhibition with excellent selectivity over related PI3K and PIKK family members [1]. Compound 78 (a representative advanced lead) demonstrates a >100-fold selectivity window for DNA-PK over PI3K isoforms and other PIKK family members, confirming the scaffold's ability to drive selective DNA-PK inhibition when appropriately elaborated [1].

DNA-PK Selectivity Radiosensitizer

Synthetic Accessibility and Structural Rigidity Advantage

The fully saturated nature of the 1H,2H,3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-one core confers structural rigidity and well-defined hydrogen-bonding capacity, features that are highly valued in fragment-based drug discovery and scaffold elaboration [1]. Its synthesis from readily available starting materials via robust cyclization methodologies provides a cost-effective entry point for library synthesis compared to more complex, unsaturated, or substituted analogs [2]. The scaffold's secondary amine functionality offers a convenient synthetic handle for N-functionalization or salt formation, enabling straightforward diversification and property optimization [1].

Medicinal Chemistry Scaffold Rigidity Synthetic Tractability

Strategic Application Scenarios for 1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one (CAS 1501396-73-1) in Drug Discovery


Generation of Selective DNA-PK Inhibitor Libraries for Radiosensitizer Discovery

This saturated core is the scaffold of choice for medicinal chemistry teams seeking to generate novel, selective DNA-PK inhibitors with improved selectivity profiles over pan-PI3K/PIKK inhibitors [1]. Elaboration of the 1H,2H,3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-one core via N-functionalization or C-6 substitution yields advanced leads with nanomolar DNA-PK potency and high selectivity for DNA-PK over related kinases, providing a clear path to patentable radiosensitizer candidates [1][2].

Scaffold-Hopping from Pan-Kinase Inhibitors to Achieve Improved Selectivity

Research groups engaged in kinase inhibitor optimization can leverage this scaffold to execute a scaffold-hopping strategy that diverts selectivity away from promiscuous pan-PI3K/PIKK inhibition and towards selective DNA-PK inhibition [1]. The saturated core's unique geometry and hydrogen-bonding capacity enable the design of inhibitors that maintain potency while dramatically reducing off-target liabilities associated with pan-PI3K inhibitors like dactolisib [1].

Fragment-Based Drug Discovery and Core Hopping Campaigns

As a rigid, saturated bicyclic scaffold with defined hydrogen-bonding vectors and a basic secondary amine (pKa ~9.86), this core serves as an ideal fragment or starting point for fragment-based drug discovery (FBDD) and core-hopping campaigns targeting kinase ATP-binding pockets or other protein-protein interaction interfaces [1]. Its synthetic accessibility and well-defined substitution vectors facilitate rapid library synthesis and SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.